N'-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Oxalamide is a type of amide that is derived from oxalic acid. The compound you mentioned seems to be a complex derivative of these two components.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives are known to undergo a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications
Synthetic Methodologies and Catalysis
A Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides : Research demonstrates a novel synthetic route for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via acid-catalyzed rearrangement, providing a method potentially applicable to similar compounds (Mamedov et al., 2016). This suggests that related oxalamide compounds, possibly including the one of interest, could be synthesized through similar rearrangement processes, expanding the toolkit for accessing such molecules.
Copper-Catalyzed Coupling Reactions : The efficiency of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst for Goldberg amidation highlights the role of similar oxalamide structures in facilitating reactions between (hetero)aryl chlorides and amides (De, Yin, & Ma, 2017). This underscores the potential catalytic applications of the compound , particularly in the context of coupling reactions.
Medicinal Chemistry and Drug Design
Synthesis and Evaluation of Anti-inflammatory and Anticancer Agents : Derivatives of related structures have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the therapeutic potential of such compounds (Küçükgüzel et al., 2013). This suggests that N1-(3-phenylpropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide could also have potential applications in developing new therapeutic agents.
Pharmacological Applications
Orexin Receptor Antagonists for Compulsive Behavior : Studies on selective orexin receptor antagonists reveal their role in modulating feeding, arousal, stress, and drug abuse behaviors, potentially implicating similar compounds in the treatment of binge eating and other disorders with a compulsive component (Piccoli et al., 2012). This provides an avenue for research into the neurological effects of related compounds, including the one of interest, especially in the context of neuropsychiatric disorders.
Mechanism of Action
Future Directions
Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of applications in medicinal chemistry and material science . Therefore, the synthesis and investigation of new thiophene derivatives, such as the compound you mentioned, could be a promising area of future research.
Properties
IUPAC Name |
N-(3-phenylpropyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c24-19(21-11-4-9-16-7-2-1-3-8-16)20(25)22-15-17-23(12-6-13-28-17)30(26,27)18-10-5-14-29-18/h1-3,5,7-8,10,14,17H,4,6,9,11-13,15H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPAYUWRVCSMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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